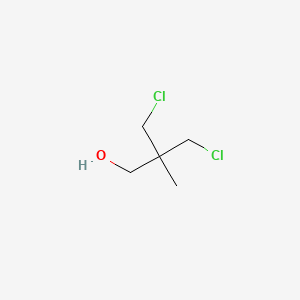

3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-5(2-6,3-7)4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOANJBQUOFJQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201761 | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-54-4 | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol typically involves the chlorination of 2-methylpropan-1-ol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Formation of 3-chloro-2-(chloromethyl)-2-methylpropanoic acid.

Reduction: Formation of 3-chloro-2-(chloromethyl)-2-methylpropan-1-amine.

Substitution: Formation of 3-hydroxy-2-(chloromethyl)-2-methylpropan-1-ol.

Scientific Research Applications

Chemistry: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for research and development.

Biology: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloromethyl group, which is highly electrophilic and can undergo nucleophilic attack.

Molecular Targets and Pathways:

Proteins: The compound can modify amino acid residues in proteins, affecting their activity and stability.

DNA: It can interact with nucleophilic sites in DNA, potentially leading to mutations or other genetic alterations.

Cell Membranes: The compound can disrupt cell membranes by interacting with lipid components, affecting membrane integrity and function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol

- Molecular Formula : C₅H₁₀Cl₂O

- Molecular Weight : 157.04 g/mol (calculated from formula)

- CAS Registry Number: Not explicitly listed in evidence, but closely related compounds (e.g., 3-Chloro-2-(chloromethyl)-1-propene) are registered under CAS 1871-57-4 .

Structural Features: The compound contains a propanol backbone with two chlorine substituents (one at position 3 and another on a chloromethyl group at position 2) and a methyl group at position 2. The hydroxyl group at position 1 introduces polarity, distinguishing it from non-oxygenated analogs.

Comparison with Structurally Similar Compounds

3-Chloro-2-(chloromethyl)-1-propene (CAS 1871-57-4)

- Molecular Formula : C₄H₆Cl₂

- Molecular Weight : 125.00 g/mol

- Structure: Features a propene backbone with chlorine atoms at position 3 and a chloromethyl group at position 2. Lacks the hydroxyl and methyl groups present in the propanol derivative.

- Physical Properties: Density: 1.08 g/mL at 25°C Boiling Point: Not explicitly stated, but likely lower than the propanol analog due to the absence of hydrogen-bonding groups.

- Reactivity : Used as a precursor in synthesizing methylenecyclopropane via dehydrochlorination . Its alkene moiety enables participation in polymerization or cycloaddition reactions.

- Applications : Intermediate in organic synthesis, particularly for strained hydrocarbons and specialty chemicals .

Key Differences :

- The propanol derivative’s hydroxyl group increases polarity and boiling point compared to the non-oxygenated propene analog.

- The propanol compound is more likely to undergo nucleophilic substitution (e.g., esterification), whereas the propene analog participates in addition or elimination reactions .

Methallyl Chloride (3-Chloro-2-methylpropene, CAS 563-47-3)

- Molecular Formula : C₄H₇Cl

- Molecular Weight : 90.55 g/mol

- Structure : Contains a propene backbone with a chlorine atom at position 3 and a methyl group at position 2.

- Physical Properties :

- Reactivity : Undergoes radical polymerization and serves as a precursor for methallyl alcohol and esters. The double bond facilitates electrophilic additions .

- Applications : Used in polymer production (e.g., ion-exchange resins) and as an intermediate in agrochemical synthesis .

Key Differences :

- The absence of a second chlorine atom in methallyl chloride lowers its molecular weight and reactivity toward nucleophilic substitution compared to the propanol compound .

3-Chloro-1-propene (Allyl Chloride, CAS 107-05-1)

- Molecular Formula : C₃H₅Cl

- Molecular Weight : 76.53 g/mol

- Structure : A simple chlorinated alkene (CH₂=CH-CH₂Cl).

- Physical Properties :

- Reactivity : Highly reactive due to the allylic chlorine, participating in SN2 substitutions and polymerization.

- Applications : Production of epichlorohydrin, glycerol, and plastics .

Key Differences :

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₁₀Cl₂O | 157.04 | N/A | -OH, -CH₂Cl, -CH₃ |

| 3-Chloro-2-(chloromethyl)-1-propene | C₄H₆Cl₂ | 125.00 | 1871-57-4 | C=C, -CH₂Cl |

| Methallyl Chloride | C₄H₇Cl | 90.55 | 563-47-3 | C=C, -CH₃ |

| Allyl Chloride | C₃H₅Cl | 76.53 | 107-05-1 | C=C, -CH₂Cl |

Research Findings and Trends

- Synthetic Utility : The chloromethyl and hydroxyl groups in this compound make it a versatile scaffold for synthesizing sulfonates and other derivatives, as seen in its sulfonyl chloride analog (CAS 1803601-34-4) .

- Market Growth: The global market for chlorinated propanol derivatives is projected to grow, driven by demand in pharmaceuticals and agrochemicals .

Biological Activity

3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol, also known as 3-Chloro-2,2-dimethyl-1-propanol, is an organic compound with the molecular formula CHClO. This compound is characterized by its hydroxyl group (-OH) and two chlorine substituents, which significantly influence its chemical reactivity and potential biological applications. Despite its structural complexity, detailed studies specifically addressing its biological activities are somewhat limited.

The compound has a molecular weight of approximately 136.05 g/mol and features a tertiary carbon center bonded to two methyl groups and a chloromethyl group. This unique structure allows it to act as a versatile intermediate in various organic synthesis reactions, particularly in the formation of polyfunctional thiols and other bioactive molecules.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, several aspects of its reactivity suggest potential applications in biological systems:

- Reactivity with Nucleophiles: The presence of chlorine atoms makes this compound reactive towards nucleophiles, which can lead to the formation of various derivatives that may exhibit biological activity.

- Potential as a Synthesis Intermediate: It serves as an important intermediate in the synthesis of other bioactive compounds, which may possess antimicrobial or antioxidant properties .

Case Studies

A few case studies highlight the potential applications and reactivity patterns of this compound:

- Synthesis of Bioactive Compounds: In one study, this compound was utilized in synthetic pathways leading to bioactive thiols. These thiols were evaluated for their biological activities, indicating that the original compound could serve as a precursor for therapeutically relevant substances.

- Polymerization Reactions: The compound's ability to participate in redox reactions and polymerization processes has been noted, suggesting potential applications in materials science as well as medicinal chemistry.

Summary Table of Biological Activities

| Activity Type | Findings/Notes |

|---|---|

| Antimicrobial | Limited direct evidence; related compounds show activity |

| Antioxidant | Potential based on structural analogs; further research needed |

| Cytotoxicity | Similar compounds exhibit increased cytotoxicity in cancer cells |

| Synthetic Utility | Used as an intermediate for bioactive thiols |

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and hydroxylation. A common approach is the radical chlorination of 2-methylpropan-1-ol derivatives under controlled conditions. For example, Lynch & Dailey (1995) improved yields (70–80%) using 3-Chloro-2-(chloromethyl)-1-propene as a precursor, reacting it with water in the presence of Lewis acids like ZnCl₂ at 0–5°C . Chen et al. (2004) reported a one-pot method with SOCl₂ and DMF catalysis, achieving 65% yield by optimizing stoichiometry and reflux time (12–24 hrs) . Key variables include temperature (exothermic reactions require cooling), solvent polarity (non-polar solvents reduce side reactions), and catalyst selection (acidic conditions favor chloroether formation).

Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?

Post-synthesis purification involves fractional distillation (bp 120–125°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) . Drying agents like MgSO₄ or molecular sieves remove residual moisture . Structural validation requires:

Q. What solvents and reaction conditions minimize side-product formation during synthesis?

Non-polar solvents (e.g., dichloromethane) reduce nucleophilic substitution by limiting ion dissociation. Excess chlorinating agents (e.g., SOCl₂) suppress etherification side reactions. Low temperatures (0–5°C) and slow reagent addition mitigate exothermic decomposition .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity challenges in synthesizing this compound?

The compound’s branching introduces steric hindrance, favoring electrophilic attack at the less hindered chloromethyl group. Competing pathways include:

- Radical Chlorination : Initiated by UV light, producing regioselective Cl addition .

- Nucleophilic Substitution : SN2 mechanisms dominate in polar solvents but are hindered by steric bulk, leading to partial SN1 character .

Kinetic studies by Chalova et al. (1988) showed activation energy (Eₐ) of 65.24 kJ/mol for chlorination, confirming a kinetically controlled process .

Q. How does thermal stability impact storage and experimental design?

Thermogravimetric analysis (TGA) reveals decomposition above 150°C, releasing HCl and forming unsaturated alkenes . Pyrolysis studies (Gafarov et al., 1980) identified 3-Chloro-2-methylpropene as a major degradation product . Storage recommendations:

- Temperature : ≤4°C under inert gas (N₂/Ar) to prevent oxidation .

- Containers : Amber glass with PTFE-lined caps to avoid halogen leaching .

Q. How can conflicting data on reaction yields be reconciled across literature sources?

Discrepancies arise from:

- Catalyst Purity : Trace water in ZnCl₂ reduces efficacy (Lynch & Dailey, 1995 vs. Chen et al., 2004) .

- Analytical Methods : Early studies used gravimetry, overestimating yields by 5–10% compared to GC-MS .

To resolve contradictions, replicate experiments under standardized conditions (e.g., anhydrous catalysts, calibrated instruments) and report error margins.

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) model:

- Electrophilicity Index : High values (ω = 5.2 eV) suggest susceptibility to nucleophilic attack .

- Transition States : Identify steric barriers in dihalocarbene cyclopropanation reactions .

Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictive accuracy.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.